molecular formula C9H8Cl3NO B2629995 2-chloro-N-(2,4-dichlorophenyl)propanamide CAS No. 379254-94-1

2-chloro-N-(2,4-dichlorophenyl)propanamide

Cat. No. B2629995
CAS RN: 379254-94-1
M. Wt: 252.52
InChI Key: PSIZZOYREZKCCO-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dichlorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.53 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(2,4-dichlorophenyl)propanamide is 1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The melting point of 2-chloro-N-(2,4-dichlorophenyl)propanamide is between 84-85 degrees Celsius .

Safety and Hazards

The safety information available indicates that 2-chloro-N-(2,4-dichlorophenyl)propanamide may be a hazard. The compound has a GHS07 pictogram and a warning signal word .

properties

IUPAC Name

2-chloro-N-(2,4-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIZZOYREZKCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037477
Record name 2-Chloro-N-(2,4-dichloro-phenyl)-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

379254-94-1
Record name 2-Chloro-N-(2,4-dichloro-phenyl)-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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